molecular formula C13H11Cl2NO4S B2886099 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide CAS No. 1172913-35-7

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B2886099
CAS No.: 1172913-35-7
M. Wt: 348.19
InChI Key: OOPHMFBLNJTQKR-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, which is known for its significant role in medicinal chemistry. This compound is characterized by the presence of chloro, hydroxy, and methoxy functional groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria . This inhibition leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4S/c1-20-13-7-9(3-4-10(13)15)21(18,19)16-11-6-8(14)2-5-12(11)17/h2-7,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHMFBLNJTQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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